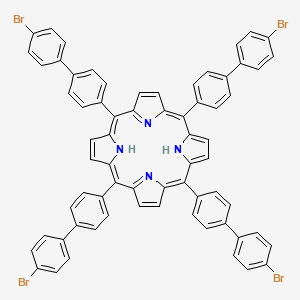
5,10,15,20-Tetrakis-(4'-bromo-biphenyl-4-YL)-porphyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four brominated biphenyl groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine typically involves the following steps:
Synthesis of 4’-bromo-biphenyl-4-carbaldehyde: This intermediate is prepared by bromination of biphenyl followed by formylation.
Condensation Reaction: The 4’-bromo-biphenyl-4-carbaldehyde is then condensed with pyrrole in the presence of an acid catalyst to form the porphyrin core.
Oxidation: The intermediate porphyrinogen is oxidized to form the final porphyrin structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The porphyrin core can undergo oxidation reactions, often leading to the formation of porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.
Substitution: The bromine atoms on the biphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or iodine in the presence of oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrinogen.
Substitution: Functionalized porphyrins with various substituents replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Sensing: Employed in chemical sensors for detecting gases and other analytes.
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, enhancing the delivery of therapeutic agents to target sites.
Industry:
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin
Comparison:
- 5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-porphyrin: Similar structure but with methoxycarbonyl groups, making it more soluble in organic solvents.
- 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups, enhancing its water solubility and potential for bioconjugation.
- 5,10,15,20-Tetrakis-(4-chlorophenyl)-porphyrin: Chlorine substituents provide different electronic properties, affecting its reactivity and applications.
Uniqueness: The presence of brominated biphenyl groups in 5,10,15,20-Tetrakis-(4’-bromo-biphenyl-4-YL)-porphyrine imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with light and other molecules.
Propriétés
Formule moléculaire |
C68H42Br4N4 |
|---|---|
Poids moléculaire |
1234.7 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis[4-(4-bromophenyl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H42Br4N4/c69-53-25-17-45(18-26-53)41-1-9-49(10-2-41)65-57-33-35-59(73-57)66(50-11-3-42(4-12-50)46-19-27-54(70)28-20-46)61-37-39-63(75-61)68(52-15-7-44(8-16-52)48-23-31-56(72)32-24-48)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-13-5-43(6-14-51)47-21-29-55(71)30-22-47/h1-40,73,76H |
Clé InChI |
YKOZURAUOKGISY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)Br)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



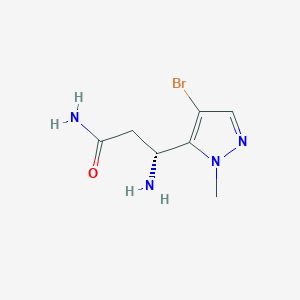
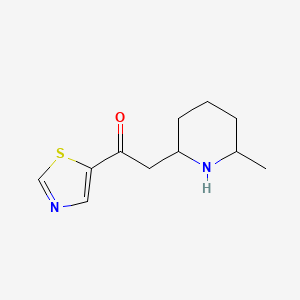
![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)

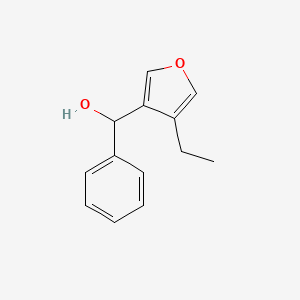
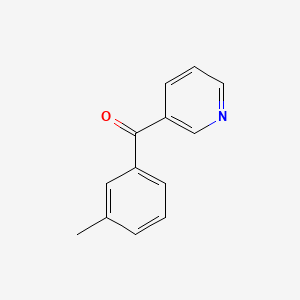
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
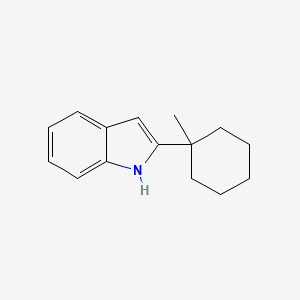
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
